molecular formula C14H10BrN5O3 B2476031 (5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327575-52-9

(5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2476031
CAS No.: 1327575-52-9
M. Wt: 376.17
InChI Key: FFJALTHSMJCQQB-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H10BrN5O3 and its molecular weight is 376.17. The purity is usually 95%.
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Biological Activity

The compound (5-Bromofuran-2-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule with potential biological significance. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H10BrN5O2C_{12}H_{10}BrN_5O_2 with a molecular weight of approximately 322.14 g/mol. The structure features a bromofuran moiety, an oxadiazole ring, and an azetidine nitrogen-containing heterocycle, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antibacterial activity. For instance, derivatives of oxadiazole have shown selective action against Gram-positive bacteria such as Bacillus subtilis and some Gram-negative strains.

Case Study: Antibacterial Screening

In a study assessing the antibacterial potential of oxadiazole derivatives:

  • Tested Strains: Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).
  • Results: Several derivatives displayed significant activity against B. subtilis, with minimal inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing substituents .

Antifungal Activity

The compound's potential antifungal properties are also noteworthy. Similar compounds have demonstrated efficacy against fungal pathogens like Candida albicans.

Research Findings

A study on related oxadiazole derivatives revealed:

  • Fungal Pathogens Tested: Candida albicans and other common fungi.
  • Results: Some compounds exhibited MIC values below 64 µg/mL against C. albicans, indicating promising antifungal potential .

Anticancer Activity

The anticancer properties of the compound are particularly significant. Research on related structures has shown that certain oxadiazole derivatives can selectively induce cytotoxicity in cancer cells while sparing normal cells.

Case Study: Cytotoxicity Assays

In vitro studies on various cancer cell lines have shown:

  • Cell Lines Tested: MCF-7 (breast), A549 (lung), and HepG2 (liver).
  • Results: Some derivatives demonstrated IC50 values in the low micromolar range (1–10 µM), indicating strong cytotoxic effects against cancer cells while exhibiting lower toxicity towards normal cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of compounds like this compound.

Structural FeatureBiological ActivityNotes
Bromine SubstitutionEnhanced lipophilicityMay improve membrane permeability
Oxadiazole RingAntimicrobial and anticancer propertiesKnown for reactivity in biological systems
Azetidine RingPotential for interaction with biological macromoleculesContributes to binding affinity

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5O3/c15-11-2-1-10(22-11)14(21)20-6-8(7-20)13-18-12(19-23-13)9-5-16-3-4-17-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJALTHSMJCQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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